molecular formula C10H12N2O2 B093207 N,N'-Diacetyl-1,4-phenylenediamine CAS No. 140-50-1

N,N'-Diacetyl-1,4-phenylenediamine

Cat. No. B093207
CAS RN: 140-50-1
M. Wt: 192.21 g/mol
InChI Key: KVEDKKLZCJBVNP-UHFFFAOYSA-N
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Description

N,N'-Diacetyl-1,4-phenylenediamine is a derivative of 1,4-phenylenediamine, a compound that serves as a building block for various polymers and materials with applications in electrochromic devices, fire retardants, and other advanced materials. The acetylation of amino groups in such compounds is often employed to modify their reactivity and properties, as seen in the synthesis of related compounds in the provided studies.

Synthesis Analysis

The synthesis of compounds related to N,N'-Diacetyl-1,4-phenylenediamine involves various chemical reactions, including oxidative polymerization, Michael addition, and condensation reactions. For instance, poly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene) was synthesized using oxidative polymerization of p-phenylenediamine, with potassium peroxydisulfate as an oxidant . Another related compound, N,N,N',N'-tetra methyl propionate-1,4-phenylenediamine, was synthesized through a Michael addition reaction using 1,4-phenylenediamine and acrylic acid methyl ester .

Molecular Structure Analysis

The molecular structure of compounds similar to N,N'-Diacetyl-1,4-phenylenediamine has been characterized using various analytical techniques, including IR, NMR, and X-ray diffraction analysis. For example, the crystal structure of N,N'-di(diethoxythiophosphoryl)-1,4-phenylenediamine was determined to be orthorhombic, with specific bond angles and intramolecular hydrogen bonds that link the molecules into sheets .

Chemical Reactions Analysis

Chemical reactions involving compounds like N,N'-Diacetyl-1,4-phenylenediamine can lead to unexpected results, such as the 1,4-addition of hydrazine to quinonediimine groups instead of the expected reduction reaction . These reactions are crucial for tailoring the properties of the synthesized materials for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of materials derived from 1,4-phenylenediamine are influenced by their molecular structure and the substituents attached to the phenylenediamine core. For instance, the thermal stability and solubility of aromatic polyamides containing N,N,N',N'-tetraphenyl-p-phenylenediamine moieties were found to be high, with the polymers being amorphous and capable of forming tough, flexible films . The thermal properties of N,N'-di(diethoxythiophosphoryl)-1,4-phenylenediamine were also studied, showing good thermal stability and char-forming capability, making it an excellent intumescent fire retardant .

Scientific Research Applications

Application in Electrochemical Recognition and Quantification

  • Summary of Application : p-PDA is used in electrochemical recognition and quantification . It is a toxic constituent utilized in textiles, black henna tattoos, hair dyes, pesticides, polymers etc .
  • Methods of Application : The literature reports several conventional approaches (such as colorimetry and chromatography) and electrochemical/voltammetric approaches to determine and quantify p-PDA . Amongst them, the electrochemical approach is the most preferable because of the short analysis time, cost-effectiveness, ease of use, ease of miniaturization etc .
  • Results or Outcomes : The electrochemical approach for recognition and quantification of p-PDA has been found to be effective and efficient .

Application in Stem Cell Therapy

  • Summary of Application : N,N’-Diphenyl-1,4-phenylenediamine (DPPD) has been studied for its potential role in enhancing the pancreatic antioxidant, immunomodulatory, and anti-apoptotic therapeutic capabilities of adipose-derived stem cells in Type I Diabetic Rats .
  • Methods of Application : The study evaluated the therapeutic implication of type 1 DM after the co-administration of adipose tissue-derived-MSCs (AD-MSCs) and DPPD .
  • Results or Outcomes : The study found that antioxidant co-administration increased the MSCs’ hypoglycemic and regenerative activities .

Application in the Preparation of Conductive or Non-Conductive Polymers

  • Summary of Application : p-PDA is used for the preparation of conductive or non-conductive polymers .
  • Methods of Application : The preparation of these polymers involves chemical or electrochemical polymerization .
  • Results or Outcomes : The polymers prepared using p-PDA have been reported as a redox mediator to transport electrons between electrode and oxidase enzymes .

Application in the Synthesis of N,N,N′,N′- Tetraphenyl-1,4-phenylenediamine-fluorene Alternating Conjugated Polymer

  • Summary of Application : N,N,N′,N′- Tetraphenyl-1,4-phenylenediamine-fluorene alternating conjugated polymer has been synthesized .
  • Results or Outcomes : The synthesized polymer has potential applications, but the specific outcomes are not provided in the available information .

Safety And Hazards

“N,N’-Diacetyl-1,4-phenylenediamine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

N-(4-acetamidophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-7(13)11-9-3-5-10(6-4-9)12-8(2)14/h3-6H,1-2H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEDKKLZCJBVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059695
Record name Acetamide, N,N'-1,4-phenylenebis-
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Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Diacetyl-1,4-phenylenediamine

CAS RN

140-50-1
Record name N,N′-Diacetyl-p-phenylenediamine
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Record name N,N'-Diacetyl-1,4-phenylenediamine
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Record name 1,4-Diacetamidobenzene
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Record name Acetamide, N,N'-1,4-phenylenebis-
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Record name Acetamide, N,N'-1,4-phenylenebis-
Source EPA DSSTox
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Record name N,N'-(p-phenylene)di(acetamide)
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Record name N,N'-DIACETYL-1,4-PHENYLENEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
G Venkatesan, ZC Lim, AV Karkhanis… - Archives of …, 2021 - Springer
Para-phenylenediamine (PPD) is one of the most used chemicals in oxidative hair dyes. However, its use has been associated with adverse effects on health, including contact …
Number of citations: 3 link.springer.com
MZ Cabail, PJ Lace, J Uselding, AA Pacheco - Journal of Photochemistry …, 2002 - Elsevier
Irradiation of N,N′-bis-(carboxymethyl)-N,N′-dinitroso-1,4-phenylenediamine (1) with ultraviolet light (λ=308nm) was previously shown to induce cleavage of 1 into NO and the N,N′-…
Number of citations: 20 www.sciencedirect.com
AP Avdeenko, IL Marchenko - Russian Journal of Organic Chemistry, 2001 - Springer
The chlorination of N-acyl derivatives of p-aminophenols can provide either N-acyl-2,3,6-trichloro-4-aminophenols or N-acyl-2,3,5,6-tetrachloro-1,4-benzoquinone imines depending on …
Number of citations: 7 link.springer.com
M Imran, HF Usman, H Shafi, M Sarwar… - Journal of forensic …, 2017 - Wiley Online Library
A rapid colorimetric method for detection of p‐phenylenediamine ( PPD ) in various biological samples is developed. The o‐cresol test for acetaminophen detection has been modified …
Number of citations: 2 onlinelibrary.wiley.com
GJ Nohynek, JA Skare, WJA Meuling… - Food and Chemical …, 2015 - Elsevier
Systemic exposure was measured in humans after hair dyeing with oxidative hair dyes containing 2.0% (A) or 1.0% (B) [ 14 C]-p-phenylenediamine (PPD). Hair was dyed, rinsed, dried, …
Number of citations: 24 www.sciencedirect.com
K Oyaizu, F Mitsuhashi… - … Chemistry and Physics, 2002 - Wiley Online Library
The synthetic routes to ladder polymers which consist of benzenetetrayl subunits with imino and methylsulfonio linkages are described. As the key intermediate, oligo‐ and polyaniline …
Number of citations: 21 onlinelibrary.wiley.com
K Dzierzbicka, P Trzonkowski… - Journal of medicinal …, 2003 - ACS Publications
The synthesis of MDP (muramyl dipeptide) or nor-MDP (normuramyl dipeptide) conjugates modified at the peptide part with batracylin (BAT) or batracylin derivatives is described. …
Number of citations: 69 pubs.acs.org
NT Al-Thakafy, MS Al-Enizzi… - Egyptian Journal of …, 2022 - ejchem.journals.ekb.eg
In this paper Synthesis new heterocyclic compound from p-phenylenediamine by converting p-diacetanilide (1) and reacting with Vilsmeier-Haack reagent to give ( 2,7-dicloropyrido[2,3-…
Number of citations: 23 ejchem.journals.ekb.eg
FR Pfeiffer, FH Case - The Journal of Organic Chemistry, 1966 - ACS Publications
The Preparation of Some Pyrido and Pyridyl Derivatives of Phenazine and Quinoxaline1 Page 1 3384 Pfeiffer and Case Vol. mide was prepared by the method of Schmerling.17 It con…
Number of citations: 27 pubs.acs.org
J Chen, QD Jiang, YM Wu, P Liu, JH Yao, Q Lu… - Molecules, 2015 - mdpi.com
The present study was conducted to evaluate and compare five essential oils (EOs) as penetration enhancers (PEs) to improve the transdermal drug delivery (TDD) of ibuprofen to treat …
Number of citations: 100 www.mdpi.com

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